Propyl butyrate

Description

Properties

IUPAC Name |

propyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-5-7(8)9-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAZGNHGCJGYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059318 | |

| Record name | Butanoic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS], Liquid, colourless liquid with a pineapple, apricot odour | |

| Record name | Propyl butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/222/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

142.00 to 143.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.62 mg/mL at 17 °C, miscible with alcohol, ether; slightly soluble in water | |

| Record name | Propyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/222/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.866 - 0.875 | |

| Record name | Propyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/222/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

5.95 [mmHg] | |

| Record name | Propyl butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

105-66-8 | |

| Record name | Propyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW590750SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-95.2 °C | |

| Record name | Propyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Propyl Butyrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propyl butyrate (B1204436) (also known as propyl butanoate) is an ester with the chemical formula C₇H₁₄O₂. It is a colorless liquid with a characteristic fruity odor, often described as pineapple-like. This compound is found naturally in some fruits and is widely used as a flavoring agent in foods and a fragrance component in cosmetics.[1][2] Beyond its sensory applications, the metabolic product of propyl butyrate, butyric acid, is of significant interest in biomedical research for its role as a short-chain fatty acid (SCFA) with diverse biological activities. This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an exploration of relevant biological signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [1][3] |

| Molecular Weight | 130.18 g/mol | [4] |

| Appearance | Clear, colorless liquid | [1][3] |

| Odor | Fruity, pineapple, apricot | [2] |

| Boiling Point | 142-143 °C at 760 mmHg | [4][5] |

| Melting Point | -95.2 °C | [4] |

| Density | 0.873 g/mL at 25 °C | [5] |

| Refractive Index (n_D^20) | 1.400 | [3][4][5] |

| Vapor Pressure | 5.95 mmHg | |

| Flash Point | 37 °C (closed cup) | [5] |

| Solubility in Water | 1.62 mg/mL at 17 °C | |

| LogP | 1.74 | [3] |

Spectroscopic Data

| Spectroscopy Type | Key Data Points | Source(s) |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 0.95 (t, 3H), 1.69 (sextet, 2H), 2.29 (t, 2H), 4.03 (t, 2H) | |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 10.4, 13.7, 18.4, 22.1, 36.1, 65.8, 173.8 | |

| Mass Spectrometry (EI) | m/z: 71 (100%), 43 (88%), 89 (66%), 41 (28%), 27 (27%) |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized procedures applicable to liquid organic compounds.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or hot plate)

-

Heat-transfer fluid (mineral oil or silicone oil)

Procedure:

-

Fill the Thiele tube with a suitable heat-transfer fluid to just above the side arm.

-

Add a small amount (1-2 mL) of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the heat-transfer fluid surrounds the sample but does not enter the test tube.

-

Gently heat the side arm of the Thiele tube. This will create convection currents, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[1][6][7]

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an electronic balance

-

Electronic balance (accurate to ±0.001 g)

-

Water bath (for temperature control)

Procedure (using a graduated cylinder):

-

Place a clean, dry 10 mL or 25 mL graduated cylinder on the electronic balance and tare it to zero.

-

Carefully add a known volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.

-

Place the graduated cylinder with the sample back on the electronic balance and record the mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

For higher accuracy, a pycnometer should be used, and the measurements should be repeated to obtain an average value.[5][8][9][10][11]

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a substance. It is a characteristic property and is also used to assess purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

-

Lens paper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms gently to spread the liquid into a thin film.

-

Adjust the light source and the mirror to get maximum illumination of the field of view.

-

Rotate the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

If a color fringe is observed, adjust the chromaticity screw to eliminate it.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.[4][12][13]

Visualizations

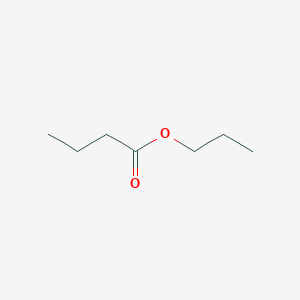

Chemical Structure of this compound

Caption: 2D structure of the this compound molecule.

Experimental Workflow: Synthesis of this compound via Fischer Esterification

The Fischer esterification is a common method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[14][15][16]

Caption: A typical laboratory workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

While this compound itself is primarily recognized for its flavor and fragrance properties, its in vivo hydrolysis to n-propanol and butyric acid is of significant interest to drug development professionals. Butyric acid, a short-chain fatty acid (SCFA), is a biologically active molecule that can modulate various cellular processes. A key mechanism of butyrate's action is its inhibition of histone deacetylases (HDACs).[17]

Signaling Pathways Modulated by Butyrate

Butyrate has been shown to influence multiple signaling pathways, primarily through its action as an HDAC inhibitor. This leads to changes in gene expression that can affect cell proliferation, apoptosis, and inflammation.[17][18]

Caption: Butyrate's role as an HDAC inhibitor and its downstream effects on cellular pathways.

This technical guide provides a solid foundation for understanding the chemical and physical properties of this compound. The detailed experimental protocols offer practical guidance for laboratory work, while the overview of butyrate's biological activity highlights its potential relevance in the field of drug development and biomedical research.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. This compound | 105-66-8 [chemicalbook.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. homesciencetools.com [homesciencetools.com]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. wjec.co.uk [wjec.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. athabascau.ca [athabascau.ca]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Natural Occurrence of Propyl Butyrate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl butyrate (B1204436), also known as propyl butanoate, is a carboxylate ester with the chemical formula C₇H₁₄O₂.[1] It is a colorless liquid characterized by a sweet, fruity aroma, often described as pineapple-like.[1] This volatile organic compound is a natural constituent of the complex aroma profiles of various fruits, contributing significantly to their characteristic scent and flavor.[1][2][3] An understanding of the natural occurrence, biosynthesis, and analytical methodologies for propyl butyrate is essential for researchers in food science, flavor chemistry, and drug development, where natural compounds are often investigated for their sensory properties and potential biological activities. This guide provides a comprehensive overview of the current knowledge on the natural presence of this compound in fruits, detailing its quantitative analysis, the experimental protocols for its detection, and the biochemical pathways of its formation.

Quantitative Occurrence of this compound in Fruits

The concentration of this compound varies considerably among different fruit species and even between cultivars of the same fruit. Its presence has been reported in a variety of fruits, including apples, bananas, papayas, and passion fruit.[2][4] The following table summarizes the available quantitative data for this compound in select fruits. It is important to note that the concentration of volatile compounds can be influenced by factors such as fruit ripeness, storage conditions, and the analytical methods employed.

| Fruit Species | Cultivar/Variety | Concentration (µg/kg) | Analytical Method | Reference |

| Apple (Malus domestica) | 40 Cultivars (Peel) | 1.37 (Average); 0–26.05 (Range) | HS-SPME-GC-MS | [3] |

| Banana (Musa ABB Group) | Fenjiao | 0.03 (at color-turning stage) | HS-SPME-GC-MS | [5] |

| Mountain Papaya (Carica pubescens) | Not Specified | Present, not quantified | Not Specified | [6] |

| Passion Fruit (Passiflora edulis) | Not Specified | Present, not quantified | Not Specified | [4][7] |

Experimental Protocols for the Analysis of this compound in Fruits

The analysis of this compound and other volatile esters in fruit matrices is most commonly and effectively achieved using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive, requires minimal sample preparation, and is solvent-free. Below is a detailed methodology synthesized from common practices in fruit volatile analysis.

Sample Preparation

-

Fruit Homogenization: Obtain fresh, ripe fruit samples. After washing and drying, homogenize a representative portion of the fruit flesh (e.g., 50 g) into a fine puree using a blender. To prevent enzymatic degradation of volatile compounds, this process can be carried out at low temperatures (e.g., in an ice bath).

-

Internal Standard Addition: Transfer a precise amount of the fruit homogenate (e.g., 5 g) into a 20 mL headspace vial. To aid in quantification and correct for variations in extraction efficiency, add a known concentration of an internal standard (e.g., 2-octanol (B43104) or ethyl heptanoate) that is not naturally present in the fruit.

-

Matrix Modification: To enhance the release of volatile compounds from the matrix into the headspace, add a saturated solution of sodium chloride (NaCl) (e.g., 1 g of NaCl in 5 mL of deionized water). The salt increases the ionic strength of the aqueous phase, thereby decreasing the solubility of organic volatiles.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Vial Incubation: Seal the headspace vial and place it in a temperature-controlled agitator. Incubate the sample at a specific temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Fiber Exposure: Introduce an SPME fiber into the headspace of the vial. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatile compounds. Expose the fiber to the headspace for a defined time (e.g., 20-40 minutes) to allow for the adsorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system. The volatile compounds are thermally desorbed from the fiber onto the GC column. The injection port is typically held at a high temperature (e.g., 250°C).

-

Gas Chromatography:

-

Column: A capillary column with a polar stationary phase (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for the separation of volatile esters.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C) for a few minutes, then ramps up to a higher temperature (e.g., 230-250°C) at a controlled rate (e.g., 5-10°C/min) to elute the compounds based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

Ionization: Electron impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.

-

Scan Range: The mass-to-charge ratio (m/z) is typically scanned over a range of 35-400 amu.

-

Identification: this compound and other compounds are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of a pure this compound standard.

-

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a result of the plant's secondary metabolism, specifically through the ester biosynthesis pathway. The final step in the creation of this ester is catalyzed by the enzyme alcohol acyltransferase (AAT). This enzyme facilitates the condensation of an alcohol (propanol) and an acyl-Coenzyme A (acyl-CoA) molecule (butyryl-CoA).

The precursors for this reaction, propanol (B110389) and butyryl-CoA, are derived from primary metabolic pathways:

-

Butyryl-CoA Biosynthesis: Butyryl-CoA is primarily synthesized through the β-oxidation of fatty acids. In this pathway, longer-chain fatty acids are sequentially broken down, yielding two-carbon units in the form of acetyl-CoA. Through a reversal of some of these steps, acetyl-CoA units can be combined to form butyryl-CoA.

-

Propanol Biosynthesis: The biosynthesis of propanol in fruits is less definitively characterized but is understood to occur via the catabolism of certain amino acids, such as threonine. Through a series of enzymatic reactions, threonine can be converted to α-ketobutyrate, which is then decarboxylated and reduced to form propanol.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of this compound in fruit samples.

Conclusion

This compound is a naturally occurring ester that plays a role in the aromatic profile of several fruits. Its biosynthesis is intricately linked to the metabolism of fatty acids and amino acids. The accurate quantification of this compound requires sensitive analytical techniques such as HS-SPME-GC-MS, with careful optimization of experimental parameters. This guide provides a foundational understanding for researchers and scientists working on fruit flavor chemistry and the characterization of natural volatile compounds. Further research is needed to quantify this compound in a wider range of fruits and to fully elucidate the regulatory mechanisms of its biosynthesis during fruit ripening.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. journals.flvc.org [journals.flvc.org]

- 3. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Propyl Butyrate: A Technical Guide to its Biological Role

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propyl butyrate (B1204436) is a short-chain fatty acid ester recognized primarily for its application as a flavoring and fragrance agent due to its characteristic fruity aroma. While direct research into the specific biological roles of propyl butyrate is limited, its structural relationship with butyric acid suggests its primary physiological significance lies in its potential to act as a prodrug, delivering butyrate to the body. This technical guide synthesizes the available information on this compound and delves into the well-documented biological activities of its presumptive active metabolite, butyrate. The guide will cover the mechanisms of action, physiological effects, and potential therapeutic implications of butyrate, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction to this compound

This compound, also known as propyl butanoate, is an ester formed from the condensation of propanol (B110389) and butyric acid. It is found naturally in various fruits like apples and bananas and is produced by some microorganisms such as Saccharomyces cerevisiae. In biological systems, it is classified as a human and plant metabolite. The primary biological relevance of this compound is hypothesized to be its in vivo hydrolysis into butyric acid (butyrate) and propanol. This conversion is likely catalyzed by carboxylesterases present in the gastrointestinal tract and various tissues. Butyrate is a short-chain fatty acid (SCFA) with a wide array of well-established biological functions, acting as a critical signaling molecule in cellular processes.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.18 g/mol | |

| Boiling Point | 142-143 °C | |

| Melting Point | -95 °C | |

| Water Solubility | 1.62 mg/mL at 17 °C | |

| Toxicological Data | ||

| Oral LD₅₀ (Rat) | 15,000 mg/kg | |

| Oral LD₅₀ (Rabbit) | 5,729 mg/kg |

Biological Role of Butyrate (as the Active Metabolite of this compound)

The biological effects of this compound are predominantly attributed to the actions of butyrate following hydrolysis. Butyrate exerts its influence through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of class I and IIa histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin structure and facilitates the transcription of various genes involved in cell cycle regulation, differentiation, and apoptosis. This epigenetic modification is central to many of butyrate's anti-cancer and anti-inflammatory properties.

An In-depth Technical Guide to the Synthesis of Propyl Butyrate from Propanol and Butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propyl butyrate (B1204436), an important ester with applications in the fragrance, flavor, and pharmaceutical industries. The document details the underlying chemical principles, various catalytic methods, experimental protocols, and quantitative data to facilitate reproducible and optimized synthesis.

Introduction

Propyl butyrate (also known as propyl butanoate) is an ester formed from the condensation reaction of propanol (B110389) and butyric acid.[1] It is a colorless liquid with a characteristic fruity aroma, often described as pineapple- or apricot-like.[2] This document focuses on the Fischer-Speier esterification, a common and effective method for synthesizing this compound, exploring various catalytic approaches to optimize reaction efficiency and yield.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol [3] |

| Boiling Point | 142-143 °C[4] |

| Melting Point | -95 °C[1] |

| Density | 0.873 g/mL at 25 °C[4] |

| Refractive Index (n²⁰/D) | 1.400[4] |

| Solubility in Water | Slightly soluble[1] |

| Appearance | Colorless liquid[5] |

The Fischer-Speier Esterification Reaction

The synthesis of this compound from propanol and butyric acid is a reversible, acid-catalyzed esterification reaction known as the Fischer-Speier esterification. The overall reaction is as follows:

CH₃CH₂CH₂OH + CH₃CH₂CH₂COOH ⇌ CH₃CH₂CH₂COOCH₂CH₂CH₃ + H₂O (Propanol) + (Butyric Acid) ⇌ (this compound) + (Water)

To drive the equilibrium towards the formation of the ester, it is necessary to either use an excess of one of the reactants (typically the less expensive one, propanol) or to remove the water as it is formed.

Reaction Mechanism

The Fischer esterification proceeds through a series of steps involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.

Catalytic Approaches for this compound Synthesis

Several types of acid catalysts can be employed for the synthesis of this compound. The choice of catalyst influences reaction rates, yields, and the ease of product purification.

Homogeneous Acid Catalysis

Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts. They are effective but require neutralization and can lead to purification challenges.

Heterogeneous Acid Catalysis

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer advantages in terms of catalyst recovery and reuse, leading to a more environmentally friendly process.

Enzymatic Catalysis

Lipases are enzymes that can catalyze esterification reactions under mild conditions. This approach is highly selective and avoids harsh acidic environments but may require longer reaction times.

Comparison of Catalytic Methods for this compound Synthesis

| Catalyst | Typical Reaction Conditions | Reported Conversion/Yield | Advantages | Disadvantages |

| p-Toluenesulfonic Acid | Reflux, propanol:butyric acid molar ratio of 2, 2.5% w/w catalyst, 7 hours | 96.41% conversion[6] | High conversion, relatively inexpensive | Difficult to remove from product, corrosive |

| Sulfuric Acid | Reflux, excess alcohol | Yields are generally good but vary with conditions | Inexpensive, readily available | Corrosive, generates acidic waste, difficult to separate |

| Ion-Exchange Resin | 80°C, molar ratio 1:1, 5% catalyst loading | ~58% conversion in 5 hours (for propyl propionate)[7] | Reusable, non-corrosive, easy separation | Lower activity than homogeneous catalysts, potential for fouling |

| Lipase (B570770) | 30-50°C, in organic solvent (e.g., hexane) | >90% conversion (for other butyrate esters)[2] | Mild conditions, high selectivity, environmentally friendly | Higher cost, longer reaction times, potential for enzyme denaturation |

Detailed Experimental Protocols

The following are representative protocols for the synthesis of this compound using different catalytic methods.

Protocol 1: Synthesis using p-Toluenesulfonic Acid Catalyst

This protocol is adapted from a study on the optimization of this compound synthesis.[6]

Materials:

-

Butyric acid

-

n-Propanol

-

p-Toluenesulfonic acid (p-TsOH)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine butyric acid and n-propanol in a 1:2 molar ratio.

-

Add p-toluenesulfonic acid, corresponding to 2.5% of the total weight of the reactants.

-

Set up the apparatus for reflux and heat the mixture at 353 K (80 °C) for 7 hours.[6]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted butyric acid), and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation. Collect the fraction boiling at 142-143 °C.

Protocol 2: Synthesis using Sulfuric Acid Catalyst with Dean-Stark Apparatus

This protocol utilizes a Dean-Stark trap to remove water and drive the reaction to completion.

Materials:

-

Butyric acid

-

n-Propanol

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add butyric acid, n-propanol (in a slight excess), and a volume of toluene sufficient to fill the Dean-Stark trap.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol% relative to the limiting reagent).

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Continue the reflux until no more water is collected in the trap.

-

Allow the reaction mixture to cool.

-

Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess propanol using a rotary evaporator.

-

Purify the resulting this compound by distillation.

Protocol 3: Enzymatic Synthesis using Immobilized Lipase

This protocol is a general procedure for lipase-catalyzed esterification and can be adapted for this compound synthesis.

Materials:

-

Butyric acid

-

n-Propanol

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous hexane (B92381) (or other suitable organic solvent)

-

Molecular sieves (optional, to remove water)

Equipment:

-

Shaker incubator or stirred vessel

-

Filtration apparatus

Procedure:

-

In a sealed vessel, dissolve butyric acid and n-propanol in anhydrous hexane. A 1:1 molar ratio can be used, or an excess of propanol.

-

Add the immobilized lipase (e.g., 1-10% by weight of substrates).

-

If desired, add activated molecular sieves to adsorb the water produced during the reaction.

-

Incubate the mixture at a suitable temperature for the enzyme (e.g., 40-50 °C) with constant shaking or stirring.

-

Monitor the reaction progress by techniques such as gas chromatography (GC).

-

Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

-

The solvent can be removed from the filtrate by evaporation to yield the crude this compound, which can be further purified if necessary.

Product Purification and Characterization

Purification Workflow

Characterization

The purity and identity of the synthesized this compound can be confirmed by several analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight of the product.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the ester.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch, typically around 1735-1750 cm⁻¹.

-

Refractive Index: Comparison with the literature value (n²⁰/D ≈ 1.400) can indicate purity.[4]

Conclusion

The synthesis of this compound from propanol and butyric acid via Fischer esterification is a well-established and versatile reaction. The choice of catalyst and reaction conditions allows for significant optimization of yield and process efficiency. While traditional homogeneous acid catalysts provide high conversion rates, heterogeneous and enzymatic catalysts offer benefits in terms of environmental impact and ease of product purification. This guide provides the necessary technical details for researchers and professionals to select and implement a suitable synthetic strategy for their specific needs.

References

- 1. This compound [drugfuture.com]

- 2. longdom.org [longdom.org]

- 3. This compound | C7H14O2 | CID 7770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 105-66-8 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. journal.bcrec.id [journal.bcrec.id]

Spectroscopic data for propyl butyrate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl butyrate (B1204436) (also known as propyl butanoate), a common ester with applications in the flavor and fragrance industries, and as a solvent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Data Presentation

The spectroscopic data for propyl butyrate is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments.

| Assignment (Structure) | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| a (CH₃-CH₂-CH₂-COO-) | 0.95 | Triplet (t) | 3H | ~7.4 |

| b (-CH₂-CH₂-COO-) | 1.66 | Sextet | 2H | ~7.4 |

| c (-CH₂-COO-) | 2.22 | Triplet (t) | 2H | ~7.4 |

| d (-O-CH₂-CH₂-CH₃) | 4.02 | Triplet (t) | 2H | ~6.7 |

| e (-O-CH₂-CH₂-CH₃) | 1.66 | Sextet | 2H | ~7.0 |

| f (-O-CH₂-CH₂-CH₃) | 0.93 | Triplet (t) | 3H | ~7.4 |

Note: The signals for protons 'b' and 'e' are often overlapped in lower resolution spectra.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

| Assignment (Structure) | Chemical Shift (δ) ppm |

| CH₃-CH₂-CH₂-COO- | 13.7 |

| -CH₂-CH₂-COO- | 18.4 |

| -CH₂-COO- | 36.1 |

| -O-CH₂-CH₂-CH₃ | 66.0 |

| -O-CH₂-CH₂-CH₃ | 22.0 |

| -O-CH₂-CH₂-CH₃ | 10.4 |

| C=O | 173.8 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2965-2875 | C-H stretch | Alkane |

| 1740 | C=O stretch | Ester |

| 1178 | C-O stretch | Ester |

Mass Spectrometry (MS)

The mass spectrum of this compound shows the molecular ion peak and various fragment ions, providing information about the molecule's structure and fragmentation pattern.[1]

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 130 | Low | [C₇H₁₄O₂]⁺ (Molecular Ion) |

| 89 | Moderate | [CH₃CH₂CH₂C(OH)=O]⁺ |

| 71 | High | [CH₃CH₂CH₂CO]⁺ (Butyryl cation) |

| 60 | Moderate | [CH₂=C(OH)OCH₃]⁺ (from McLafferty Rearrangement) |

| 43 | Very High (Base Peak) | [CH₃CH₂CH₂]⁺ (Propyl cation) |

| 41 | Moderate | [CH₂=CH-CH₂]⁺ (Allyl cation) |

| 27 | Moderate | [CH₂=CH]⁺ (Vinyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The tube is capped and gently agitated to ensure a homogeneous solution.

¹H NMR Acquisition:

-

A standard one-pulse sequence is used on a 300 MHz or higher field NMR spectrometer.

-

Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon.

-

A wider spectral width of about 220 ppm is used.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy

Sample Preparation and Acquisition:

-

A drop of neat this compound liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal or salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) column for separation from any impurities.

-

Electron Ionization (EI) is the most common method, where the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

Mass Spectrometry Fragmentation of this compound

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Primary fragmentation pathways of this compound in mass spectrometry.

Relationship Between Spectroscopic Techniques and Structural Information

This diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Caption: Interrelationship of spectroscopic data for the structural elucidation of this compound.

References

An In-depth Technical Guide to Propyl Butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of propyl butanoate, a significant ester in various scientific and industrial fields. The document details its chemical identity, physicochemical properties, synthesis, analytical quantification, and metabolic fate, offering valuable information for professionals in research and development.

Chemical Identity

IUPAC Name: Propyl butanoate[1]

Synonyms:

-

Propyl butyrate[1]

-

n-Butyric acid propyl ester[1]

-

Butanoic acid, propyl ester[1]

-

n-Propyl n-butyrate

-

Propyl n-butyrate

-

n-Butyric acid n-propyl ester

-

Propylester kyseliny maselne

-

Propyl ester of butanoic acid

-

n-Propanol butyrate (B1204436)

Physicochemical Properties

The following table summarizes the key quantitative properties of propyl butanoate.

| Property | Value | Unit | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1] | |

| Molecular Weight | 130.18 | g/mol | [1] |

| Boiling Point | 143 | °C | [1] |

| Melting Point | -95.2 | °C | |

| Density | 0.875 | g/cm³ at 20°C | |

| Solubility in Water | 1.62 | mg/mL at 17°C | |

| Vapor Pressure | 4.5 | mmHg at 25°C | |

| Refractive Index | 1.400 | at 20°C |

Synthesis of Propyl Butanoate

Propyl butanoate is commonly synthesized via Fischer esterification, an acid-catalyzed reaction between butanoic acid and propanol (B110389).

Experimental Protocol: Fischer Esterification

Objective: To synthesize propyl butanoate from butanoic acid and 1-propanol (B7761284).

Materials:

-

Butanoic acid

-

1-Propanol (n-propanol)

-

Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or diethyl ether

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Rotary evaporator (optional)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of butanoic acid with a 1.5 to 3 molar excess of 1-propanol. Add a few boiling chips.

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the moles of the limiting reagent) to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. The reaction is typically refluxed for 1-2 hours. To drive the equilibrium towards the product, either an excess of the alcohol is used, or the water formed during the reaction is removed using a Dean-Stark apparatus.

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add an equal volume of deionized water and shake. Allow the layers to separate and discard the aqueous layer.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by a saturated brine solution to remove any remaining water-soluble impurities.

-

-

Drying and Solvent Removal:

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Decant or filter the dried organic layer into a clean, pre-weighed round-bottom flask.

-

Remove the excess propanol and any extraction solvent using a rotary evaporator or by simple distillation.

-

-

Purification:

-

The crude propyl butanoate can be further purified by fractional distillation to obtain a high-purity product. Collect the fraction boiling at approximately 143°C.

-

Characterization: The identity and purity of the synthesized propyl butanoate can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow for Propyl Butanoate Synthesis.

Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the quantification of volatile compounds like propyl butanoate in various matrices, including biological samples.

Experimental Protocol: GC-MS Quantification

Objective: To quantify propyl butanoate in a biological sample (e.g., plasma, cell culture media) by GC-MS following derivatization. Since propyl butanoate is already an ester, direct analysis is often possible. However, for improved chromatography and sensitivity, especially when analyzing the parent acid (butyric acid), derivatization to its propyl ester is a common strategy. The following protocol is adapted for the direct analysis of the ester or the analysis of butyric acid after derivatization.

Materials and Reagents:

-

Propyl butanoate standard

-

Internal standard (e.g., deuterated propyl butanoate or another ester not present in the sample)

-

Organic solvent for extraction (e.g., ethyl acetate, hexane)

-

Derivatizing agent (if analyzing butyric acid): 1-Propanol and a catalyst (e.g., acetyl chloride)

-

Sample matrix (e.g., plasma, tissue homogenate)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To a known volume or weight of the sample, add the internal standard.

-

Perform a liquid-liquid extraction by adding an immiscible organic solvent. Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the organic layer containing the analyte.

-

-

Derivatization (if necessary for the parent acid):

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mixture of 1-propanol and the catalyst.

-

Heat the mixture to facilitate the esterification of any free butyric acid to propyl butanoate.

-

After the reaction, neutralize and extract the propyl butanoate into a clean organic solvent.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.

-

Gas Chromatography:

-

Column: A mid-polar capillary column (e.g., DB-5ms, HP-5MS) is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions of propyl butanoate and the internal standard. For propyl butanoate, key ions would include fragments corresponding to the loss of the propyl group, the butanoyl group, and other characteristic fragments.

-

-

-

Quantification:

-

Create a calibration curve by analyzing a series of known concentrations of the propyl butanoate standard with a constant concentration of the internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of propyl butanoate in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Analytical Workflow Diagram

Caption: Workflow for the Quantification of Propyl Butanoate by GC-MS.

Metabolic Pathway

Propyl butanoate is recognized as a human metabolite.[1] Esters are generally metabolized in the body through hydrolysis, catalyzed by esterase enzymes, which are abundant in the blood, liver, and other tissues.

Hydrolysis and Subsequent Metabolism

The primary metabolic fate of propyl butanoate is its hydrolysis into butanoic acid and 1-propanol.[2][3]

-

Butanoic Acid (Butyrate): This short-chain fatty acid is a key energy source for colonocytes and is primarily produced by gut microbial fermentation of dietary fibers.[4] Butyrate absorbed from the gut or produced from ester hydrolysis enters the portal circulation and is largely metabolized by the liver. It can be converted to butyryl-CoA, which then enters the β-oxidation pathway to produce acetyl-CoA. Acetyl-CoA can then enter the citric acid cycle for energy production or be used for the synthesis of ketone bodies or fatty acids.[5]

-

1-Propanol: This primary alcohol is metabolized in the liver, primarily by alcohol dehydrogenase, to propanal. Propanal is then further oxidized by aldehyde dehydrogenase to propanoic acid. Propanoic acid is then converted to propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle.

Metabolic Pathway Diagram

Caption: Metabolic Fate of Propyl Butanoate via Hydrolysis.

References

Function of propyl butyrate as an insect attractant

An In-depth Technical Guide to the Function of Propyl Butyrate (B1204436) as an Insect Attractant

Introduction

Propyl butyrate (also known as propyl butanoate) is a butyrate ester naturally occurring in various plants and fruits, such as apples and plums[1]. It is characterized by a fruity aroma reminiscent of pineapple and apricot[2][3]. Within the field of chemical ecology, this compound is recognized as a semiochemical, a chemical substance that carries a message for an organism, influencing its behavior[1]. It plays a role as an insect attractant for some species, while paradoxically acting as a repellent for others, highlighting the species-specific nature of insect olfactory responses. This guide provides a technical overview of the mechanisms of action, experimental evaluation protocols, and documented efficacy of this compound in modifying insect behavior.

Mechanism of Action: The Insect Olfactory Signaling Pathway

The ability of an insect to detect a volatile compound like this compound is a sophisticated process initiated at the peripheral olfactory organs, primarily the antennae. This process involves a multi-step signal transduction cascade that converts a chemical signal into an electrical one, which is then interpreted by the central nervous system[4].

-

Odorant Entry and Transport : Volatile molecules of this compound enter the hollow sensory hairs (sensilla) on the insect's antenna through tiny pores[5]. Inside the sensillum, the aqueous sensillum lymph bathes the dendrites of Olfactory Receptor Neurons (ORNs)[4].

-

Binding to OBPs : To traverse this aqueous environment, the hydrophobic this compound molecule is thought to be encapsulated by Odorant Binding Proteins (OBPs). OBPs are small, soluble proteins that bind to odorants and transport them to the olfactory receptors[6][7].

-

Receptor Activation : The OBP-odorant complex interacts with a specific Olfactory Receptor (OR) embedded in the dendritic membrane of an ORN. Insect ORs are unique in that they form a heteromeric complex, typically consisting of a variable, odor-specific receptor protein (OrX) and a highly conserved co-receptor known as Orco[8]. This OrX-Orco complex functions as a ligand-gated ion channel[2].

-

Signal Transduction : Upon binding of this compound, the OrX-Orco channel opens, allowing an influx of cations. This influx depolarizes the ORN's membrane, generating an action potential (a nerve impulse)[2][8].

-

Signal Processing : The action potential travels along the axon of the ORN to a specific region in the antennal lobe of the insect's brain called a glomerulus. The brain then integrates signals from various glomeruli to identify the odor and elicit an appropriate behavioral response, such as attraction towards the source[4].

Experimental Protocols for Efficacy Assessment

To quantify the role of this compound as an insect attractant or repellent, several standardized bioassays are employed. These range from controlled laboratory experiments to field trials that assess performance under natural conditions.

Two-Choice Olfactometry

A Y-tube olfactometer is a standard laboratory apparatus used to assess an insect's preference between two odor sources in a controlled environment[9][10].

Detailed Methodology:

-

Apparatus Setup : A glass or acrylic Y-shaped tube is used. A stream of purified, humidified air is passed through each of the two upper arms and converges at the base, flowing out through the single lower arm[11].

-

Stimulus Preparation : A filter paper treated with a specific concentration of this compound (dissolved in a solvent like paraffin (B1166041) oil or hexane) is placed in the airflow path of one arm (the "treatment" arm). A second filter paper treated only with the solvent is placed in the other arm (the "control" arm)[12].

-

Insect Acclimatization : Test insects (e.g., adult female fruit flies) are starved for a defined period (e.g., 6-12 hours) and acclimatized to the experimental conditions (temperature, light) to standardize their responsiveness.

-

Bioassay Execution : A single insect is introduced at the base of the Y-tube's lower arm. The insect walks or flies upwind against the airflow.

-

Data Collection : A "choice" is recorded when the insect moves a set distance (e.g., 5 cm) into one of the upper arms and remains for a minimum period (e.g., 30 seconds). The arm chosen (treatment or control) is recorded. Insects that do not make a choice within a specified time (e.g., 5-10 minutes) are recorded as "no response".

-

Controls and Replicates : After testing a set number of insects (e.g., 10), the olfactometer is cleaned thoroughly with solvent and baked to remove residual odors. The positions of the treatment and control arms are swapped to prevent positional bias. The experiment is replicated multiple times (e.g., 40-60 insects total) to ensure statistical validity.

-

Data Analysis : The number of insects choosing the treatment arm versus the control arm is analyzed using a Chi-square (χ²) test or a binomial test to determine if the preference for this compound is statistically significant.

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the summed electrical potential from the entire insect antenna in response to an odor stimulus. It provides a direct measure of the sensitivity of the peripheral olfactory organs to a specific compound[3].

Detailed Methodology:

-

Antenna Preparation : An antenna is carefully excised from a live, immobilized insect. The tip and the base of the antenna are either inserted into glass capillary electrodes filled with a conductive saline solution or connected using conductive gel.

-

Electrode Setup : A recording electrode is connected to the distal end of the antenna, and a reference electrode is connected to the base or the insect's head. The potential difference between these electrodes is fed to a high-impedance amplifier.

-

Stimulus Delivery : A continuous stream of purified, humidified air is passed over the antenna. A "puff" of air containing a precise concentration of this compound is injected into this continuous stream for a short duration (e.g., 0.5 seconds).

-

Data Recording : The baseline electrical potential is recorded. Upon stimulation, olfactory neurons that are sensitive to this compound depolarize, causing a negative voltage deflection. The amplitude of this deflection (measured in millivolts, mV) is the EAG response.

-

Controls and Standardization : A solvent puff (control) is used to measure any mechanical or solvent-related response, which is then subtracted from the test compound's response. A standard reference compound (e.g., 1-hexanol) is used periodically to correct for any decline in the antenna's responsiveness over time.

-

Dose-Response Curve : The antenna is stimulated with a range of concentrations of this compound (e.g., from 1 ng to 10 µg loaded on filter paper) to generate a dose-response curve, which shows the relationship between stimulus intensity and response amplitude.

-

Data Analysis : The mean EAG amplitudes for each concentration are calculated across multiple replicates (e.g., 6-10 antennae). The responses are compared to the solvent control and between different compounds or insect sexes using statistical tests like ANOVA.

Field Trapping Bioassays

Field trials are essential for evaluating the effectiveness of a lure under real-world conditions, where it must compete with natural odors and withstand environmental variables[1].

Detailed Methodology:

-

Trap and Lure Preparation : A standard trap type (e.g., McPhail trap, sticky trap) is selected based on the target insect's behavior. Lures are prepared by loading a controlled-release dispenser (e.g., rubber septum, polyethylene (B3416737) vial) with a precise amount of this compound or a blend containing it. Control traps are left unbaited or baited with a dispenser containing only the solvent.

-

Experimental Design : A randomized complete block design is typically used to minimize the effects of site-specific variations (e.g., differences in wind, sunlight, or vegetation). The experimental area is divided into several blocks, and each block contains one of each treatment (e.g., this compound lure, control).

-

Trap Deployment : Traps are deployed within the blocks at a specified height and spacing (e.g., 20 meters apart) to prevent interference between them. The placement of treatments within each block is randomized.

-

Data Collection : Traps are checked at regular intervals (e.g., weekly), and the number of captured target insects (and non-target insects) is recorded for each trap. Lures may be replaced periodically depending on their expected field life.

-

Data Analysis : The mean number of insects captured per trap per day (or week) is calculated for each treatment. The data are often transformed (e.g., using a log(x+1) transformation) to meet the assumptions of parametric statistical tests. An Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) is used to determine if there are significant differences in capture rates between the lure and the control[9].

Quantitative and Qualitative Data on this compound Efficacy

The effectiveness of this compound as a behavioral modifier varies significantly across different insect species. It is a known attractant for some, particularly fruit flies, but can act as a repellent for others. It is often most effective as part of a synergistic blend of compounds.

Table 1: Field Trap Captures of Anastrepha obliqua Using a this compound-Containing Lure

This table summarizes data from a field study in a mango orchard comparing the effectiveness of a nine-component synthetic blend from Spondias mombin fruit, which includes this compound, against a standard hydrolyzed protein bait.

| Lure Treatment | Mean No. of A. obliqua Females (±SE) / Trap / Week | Mean No. of A. obliqua Males (±SE) / Trap / Week |

| Nine-Component Blend¹ | 10.5 ± 2.1 a | 5.3 ± 1.2 a |

| Hydrolyzed Protein | 12.8 ± 3.5 a | 6.1 ± 1.9 a |

| Unbaited Control | 0.2 ± 0.1 b | 0.1 ± 0.1 b |

| Data adapted from field trials on Anastrepha obliqua. Means within a column followed by the same letter are not significantly different (P > 0.05, Tukey's HSD test).[5][9] | ||

| ¹The nine-component blend included ethyl butyrate, isothis compound, hexan-1-ol, This compound , isobutyl butyrate, ethyl hexanoate, isopentyl butyrate, ethyl benzoate, and ethyl octanoate[5]. |

Table 2: Electrophysiological and Behavioral Responses to this compound in Various Insect Species

This table compiles findings from several studies, illustrating the diverse and sometimes contradictory roles of this compound.

| Insect Species | Order: Family | Bioassay Type | Observed Response | Reference |

| Anastrepha obliqua (West Indian fruit fly) | Diptera: Tephritidae | EAG | Elicited antennal responses in both sexes; response was significantly stronger in males than in females. | |

| Pachylomerus femoralis (Dung beetle) | Coleoptera: Scarabaeidae | GC-EAD¹ & Field Trapping | Identified as an EAG-active component of host fruit volatiles; a synthetic mixture containing it was attractive. | |

| Stomoxys calcitrans (Stable fly) | Diptera: Muscidae | Lab Behavior & Field Studies | Classified as a repellent. | |

| Wohlfahrtia magnifica (Flesh fly) | Diptera: Sarcophagidae | Behavioral & Trapping | No significant attraction observed at concentrations from 10⁻⁴ to 1 µg/µL compared to control. | |

| ¹Gas Chromatography-Electroantennographic Detection |

Conclusion

This compound is a volatile ester that functions as a significant semiochemical in insect communication. Its role is highly context- and species-dependent. For certain species, such as the West Indian fruit fly Anastrepha obliqua, it is a key component of attractive host fruit volatile blends and elicits strong electrophysiological responses, suggesting it is important for host location[5]. However, for other species like the stable fly Stomoxys calcitrans, it acts as a repellent. The evaluation of its efficacy requires rigorous, multi-faceted experimental approaches, including laboratory olfactometry, electrophysiology, and field trapping studies. The data indicate that while this compound can be a potent behavioral modifier, its practical application in pest management, particularly in lures, is often most successful when used as part of a synergistic blend that mimics a natural odor profile. Further research to deorphanize the specific olfactory receptors that detect this compound in key pest species will be critical for developing more targeted and effective attractants or repellents.

References

- 1. This compound | C7H14O2 | CID 7770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 105-66-8 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sharpening the Precision of Pest Management Decisions: Assessing Variability Inherent in Catch Number and Absolute Density Estimates Derived from Pheromone-Baited Traps Monitoring Insects Moving Randomly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ars.usda.gov [ars.usda.gov]

Biosynthesis of Short-Chain Fatty Acid Esters: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the biosynthesis of short-chain fatty acid esters (SCFAEs), targeting researchers, scientists, and drug development professionals. It covers the core metabolic pathways, enzymatic mechanisms, and regulatory strategies employed in the microbial production of these valuable compounds.

Core Biosynthetic Pathways

The microbial synthesis of SCFAEs is primarily achieved through engineered metabolic pathways in host organisms like Escherichia coli and Saccharomyces cerevisiae. The core strategy involves the convergence of two key pathways: a fatty acid biosynthesis pathway to generate the acyl-CoA moiety and an alcohol production pathway to provide the alkyl group. These precursors are then condensed by an ester-forming enzyme.

A novel and effective approach for SCFAE biosynthesis is the combination of the fatty acid and 2-keto acid pathways.[1] This strategy leverages the native microbial synthesis pathways for both fatty acids and short-chain alcohols, making it adaptable to a variety of microorganisms for the production of diverse SCFAEs from renewable resources like sugars.[1]

The final and crucial step in the biosynthesis of these esters is catalyzed by enzymes with ester-forming capabilities, such as wax ester synthases (WS) or alcohol acyltransferases (AATs).[2] These enzymes facilitate the esterification of a fatty acyl-CoA with a short-chain alcohol.[3]

Below is a generalized diagram of the core biosynthetic pathway for short-chain fatty acid esters.

Key Enzymes and Quantitative Data

The efficiency of SCFAE biosynthesis is heavily reliant on the selection and performance of the key enzymes in the pathway. Alcohol acyltransferases (AATs) are a diverse group of enzymes that catalyze the condensation of an acyl-CoA and an alcohol to form the corresponding ester.[4] The substrate specificity of these enzymes is a critical determinant of the final ester product.

Wax Ester Synthases / Acyl-CoA:Diacylglycerol Acyltransferases (WS/DGAT)

WS/DGATs are bifunctional enzymes that catalyze the final step in wax ester biosynthesis.[3] These enzymes exhibit broad substrate specificity, accepting a range of fatty acyl-CoAs and alcohols.

Table 1: Substrate Specificity of Bacterial Wax Ester Synthases

| Enzyme Source | Acyl-CoA Substrate Specificity (Relative Activity %) | Alcohol Substrate Specificity (Relative Activity %) | Reference |

| Marinobacter aquaeolei VT8 (Ma1) | C16-CoA (100%), C14-CoA (~90%), C12-CoA (~40%), C10-CoA (~20%), C8-CoA (~10%) | C12-OH (~100%), C14-OH (~95%), C10-OH (~80%), C16-OH (~70%), C8-OH (~50%) | [3] |

| Acinetobacter baylyi ADP1 (Ac1) | C16-CoA (100%), C14-CoA (~100%), C12-CoA (~30%), C10-CoA (~15%), C8-CoA (~10%) | C14-OH (~100%), C12-OH (~90%), C16-OH (~80%), C10-OH (~60%), C8-OH (~40%) | [3] |

| Rhodococcus jostii RHA1 (Rh1) | C16-CoA (100%), C14-CoA (~90%), C12-CoA (~40%), C10-CoA (~20%), C8-CoA (~10%) | C12-OH (~100%), C14-OH (~90%), C10-OH (~75%), C16-OH (~65%), C8-OH (~45%) | [3] |

| Psychrobacter cryohalolentis K5 (Ps1) | C14-CoA (100%), C16-CoA (~80%), C12-CoA (~60%), C10-CoA (~40%), C8-CoA (~20%) | C12-OH (~100%), C14-OH (~90%), C10-OH (~85%), C16-OH (~60%), C8-OH (~55%) | [3] |